2,6-ジフルオロ-N-(2-(4-(ピリジン-2-イル)ピペラジン-1-イル)ピリミジン-5-イル)ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-difluoro-N-(2-(4-(pyr

科学的研究の応用

- 抗線維化活性: この化合物のいくつかの誘導体は、ピルフェニドンなどの既存薬よりも優れた抗線維化活性を示しています 。研究者は、抗線維化剤としての可能性を探求しています。

- 抗結核活性: 類似の構造モチーフを含む新規置換-N-(6-(4-(ピラジン-2-カルボニル)ピペラジン/ホモピペラジン-1-イル)ピリジン-3-イル)ベンザミド誘導体は、結核菌H37Raに対する抗結核活性について設計および評価されています 。

- 金属錯体: この化合物のピリジニル基とベンザミド基は、金属配位のための優れた配位子として役立ちます。 例えば、4-(2,6-ジ(ピリジン-4-イル)ピリジン-4-イル)ベンザミドに基づく金属(II)錯体は、水からの水素発生反応(HER)に対する電気触媒活性を示します 。

- 多孔質金属有機構造体(MOFs): この化合物のピリジニル基は、多孔質MOFsの構築にも役立ちます。 例えば、2,4,6-トリス(ピリジン-4-イル)-1,3,5-トリアジンに基づく2つの多孔質Ni-MOFsは、そのフレームワーク構造のために選択的なCO2吸着を示します 。

- 触媒なし合成: 容易に入手可能なN-ヘテリル尿素とアルコールを使用して、N-ピリジン-2-イル、N-キノリン-2-イル、およびN-イソキノリン-1-イルカルバメートを合成するための触媒なしの方法が開発されました。 この環境に優しい技術は、幅広いカルバメート誘導体に対して良好な収率から高い収率を提供します 。

医薬品化学と創薬

材料科学と配位化学

有機合成と方法論

生物活性

2,6-Difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

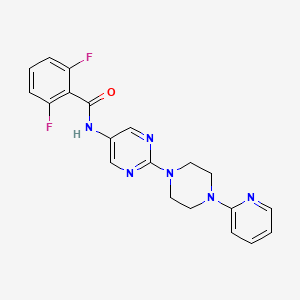

The chemical structure of 2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide can be represented as follows:

This compound features a difluorobenzamide core linked to a pyrimidine and piperazine moiety, which are known to influence its pharmacological properties.

Biological Activity Overview

Research has indicated that this compound exhibits a variety of biological activities, particularly in the context of anti-tubercular and anticancer effects. Below are the key findings from recent studies:

Antitubercular Activity

In a study focused on developing novel anti-tubercular agents, derivatives similar to 2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent antitubercular activity .

Anticancer Properties

The compound's anticancer potential was assessed in various cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction. Notably, the compound showed significant cytotoxicity against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values in the micromolar range .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Pathogen | IC50 (μM) | Reference |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 | |

| Anticancer | MCF-7 (Breast Cancer) | 0.65 - 2.41 | |

| Anticancer | MEL-8 (Melanoma) | Varies |

Case Study 1: Anti-tubercular Activity

A series of derivatives were synthesized based on the molecular structure of 2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide. Among these derivatives, several exhibited significant inhibitory effects against Mycobacterium tuberculosis. The most promising candidates were further evaluated for their cytotoxicity on human embryonic kidney cells (HEK-293), revealing low toxicity profiles .

Case Study 2: Anticancer Mechanisms

In another study involving various cancer cell lines, the compound demonstrated the ability to inhibit cell proliferation significantly. Flow cytometry assays indicated that it induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer therapeutic agent .

特性

IUPAC Name |

2,6-difluoro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N6O/c21-15-4-3-5-16(22)18(15)19(29)26-14-12-24-20(25-13-14)28-10-8-27(9-11-28)17-6-1-2-7-23-17/h1-7,12-13H,8-11H2,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDDXGQBJXAJBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=C(C=CC=C4F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。